N-(pyridazin-3-ylmethyl)ethanamine
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Overview
Description
N-(pyridazin-3-ylmethyl)ethanamine: is a nitrogen-containing heterocyclic compound It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridazin-3-ylmethyl)ethanamine typically involves the reaction of pyridazine derivatives with ethanamine. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and offers good functional group compatibility.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(pyridazin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N-(pyridazin-3-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyridazin-3-ylmethyl)ethanamine is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the pyridazine ring. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Pyridazine: A basic structure similar to N-(pyridazin-3-ylmethyl)ethanamine but without the ethanamine group.
Pyridazinone: Contains a carbonyl group in the pyridazine ring, offering different reactivity and biological activities.
Pyrazine: Another diazine compound with nitrogen atoms at positions 1 and 4, differing in its chemical properties and applications.
Uniqueness: this compound is unique due to the combination of the pyridazine ring and the ethanamine group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(pyridazin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-2-8-6-7-4-3-5-9-10-7/h3-5,8H,2,6H2,1H3 |
InChI Key |
REKVRZHIZDQWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN=CC=C1 |
Origin of Product |
United States |
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